molecular formula C20H19NO6S B2471041 4-((4-Oxospiro[chroman-2,4'-piperidin]-1'-yl)sulfonyl)benzoic acid CAS No. 896335-50-5

4-((4-Oxospiro[chroman-2,4'-piperidin]-1'-yl)sulfonyl)benzoic acid

Cat. No.: B2471041
CAS No.: 896335-50-5
M. Wt: 401.43
InChI Key: ZOMBCWJJCLUTRL-UHFFFAOYSA-N
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Description

4-((4-Oxospiro[chroman-2,4’-piperidin]-1’-yl)sulfonyl)benzoic acid is a complex organic compound characterized by a spiro structure, which includes a chroman and piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Oxospiro[chroman-2,4’-piperidin]-1’-yl)sulfonyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Chroman Moiety: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Spirocyclization: The chroman derivative is then subjected to spirocyclization with a piperidine derivative. This step often requires the use of a strong base and a suitable solvent.

    Sulfonylation: The spiro compound is then sulfonylated using a sulfonyl chloride reagent in the presence of a base such as triethylamine.

    Benzoic Acid Formation: Finally, the benzoic acid moiety is introduced through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-Oxospiro[chroman-2,4’-piperidin]-1’-yl)sulfonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The chroman moiety can be oxidized to form quinone derivatives.

    Reduction: The ketone group in the spiro structure can be reduced to form alcohol derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted sulfonyl compounds.

Scientific Research Applications

4-((4-Oxospiro[chroman-2,4’-piperidin]-1’-yl)sulfonyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Oxospiro[chroman-2,4’-piperidin]: Shares the spiro structure but lacks the sulfonyl and benzoic acid groups.

    Sulfonylbenzoic acids: Compounds with similar sulfonyl and benzoic acid groups but different core structures.

    Chroman derivatives: Compounds with similar chroman moieties but different substituents.

Uniqueness

4-((4-Oxospiro[chroman-2,4’-piperidin]-1’-yl)sulfonyl)benzoic acid is unique due to its combination of a spiro structure, sulfonyl group, and benzoic acid moiety. This unique combination of features allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6S/c22-17-13-20(27-18-4-2-1-3-16(17)18)9-11-21(12-10-20)28(25,26)15-7-5-14(6-8-15)19(23)24/h1-8H,9-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMBCWJJCLUTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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